

Unraveling the Molecular intricate mechanism of D942: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of **D942**, a furancarboxylic acid derivative. The information is tailored for researchers, scientists, and professionals in drug development, presenting a detailed examination of its molecular targets and downstream signaling effects.

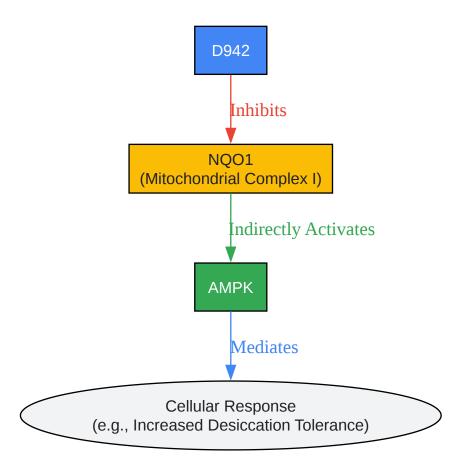
Core Mechanism: Indirect Activation of AMPK via NQO1 Inhibition

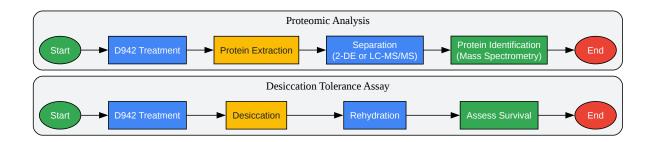
D942 functions as an indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The primary molecular target of **D942** is NAD(P)H dehydrogenase [quinone] 1 (NQO1), a cytosolic flavoprotein that plays a role in detoxification and antioxidant defense. **D942** directly inhibits the enzymatic activity of NQO1, which is a component of mitochondrial complex I.[1] This inhibitory action is the initiating event in the signaling cascade that leads to the activation of AMPK.

Signaling Pathway

The inhibition of NQO1 by **D942** disrupts cellular redox balance, leading to an increase in the AMP/ATP ratio. This shift in the cellular energy state is sensed by AMPK, which becomes activated through phosphorylation. The activated AMPK then proceeds to phosphorylate a multitude of downstream targets, orchestrating a cellular response to restore energy balance.







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References

- 1. Pre-treatment with D942, a furancarboxylic acid derivative, increases desiccation tolerance in an anhydrobiotic tardigrade Hypsibius exemplaris PubMed [pubmed.ncbi.nlm.nih.gov]
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